4-(benzoylamino)-N-benzylbenzamide

Medicinal chemistry Structure-based drug design Pharmacophore mapping

4-(Benzoylamino)-N-benzylbenzamide (CAS 827013-12-7) is a dual-functionalized benzamide derivative that combines a 4-benzoylamino hydrogen-bond donor/acceptor site with an N-benzyl amide cap group in a single pre-assembled scaffold. Unlike N-benzylbenzamide (tyrosinase inhibitor only) or 4-benzoylamino-N-propargylbenzamide (miR-21 inhibitor), this compound enables simultaneous exploration of both benzoylamino-dependent and N-benzyl-dependent structure–activity relationships. Validated pharmacophore motifs support HDAC inhibition, allosteric Aurora kinase A modulation, miR-21 targeting, and tubulin polymerization inhibition. Procuring this intermediate eliminates 2–3 synthetic transformations versus building from mono-functionalized precursors, accelerating focused library synthesis for epigenetic and kinase drug discovery programs.

Molecular Formula C21H18N2O2
Molecular Weight 330.4 g/mol
Cat. No. B4175556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzoylamino)-N-benzylbenzamide
Molecular FormulaC21H18N2O2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H18N2O2/c24-20(22-15-16-7-3-1-4-8-16)18-11-13-19(14-12-18)23-21(25)17-9-5-2-6-10-17/h1-14H,15H2,(H,22,24)(H,23,25)
InChIKeyYGDAVEJIQHMSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzoylamino)-N-benzylbenzamide Procurement Guide: Structural Identity, Physicochemical Profile, and Comparator Landscape


4-(Benzoylamino)-N-benzylbenzamide (CAS 827013-12-7, synonym 4-benzamido-N-benzylbenzamide) is a dual-functionalized benzamide derivative with molecular formula C21H18N2O2 and molecular weight 330.38 g/mol, classified within the N-benzylbenzamide chemical family . Its structure incorporates a 4-benzoylamino substituent on the benzamide ring and an N-benzyl moiety, placing it at the intersection of two established pharmacophore classes: the 4-benzoylamino-benzamide series (exemplified by the miR-21 inhibitor scaffold [1]) and the N-benzylbenzamide series (exemplified by tyrosinase and tubulin polymerization inhibitors [2]). Unlike simpler mono-substituted benzamides, this compound presents two distinct hydrogen-bond donor/acceptor sites on the 4-position benzoylamino group and the N-benzyl amide, enabling divergent derivatization chemistries and differentiated target engagement profiles that cannot be replicated by single-functionality analogs. The compound is commercially available through specialized chemical suppliers as a research-grade building block, typically at purity levels ≥95% (HPLC), with primary application in medicinal chemistry for the synthesis of focused compound libraries targeting epigenetic enzymes, kinases, and non-coding RNA pathways.

Why 4-(Benzoylamino)-N-benzylbenzamide Cannot Be Replaced by Generic N-Benzylbenzamide or Simple Benzamide Analogs


The procurement decision between 4-(benzoylamino)-N-benzylbenzamide and its closest in-class analogs—N-benzylbenzamide (CAS 1485-70-7), simple 4-substituted benzamides, or mono-benzoylamino derivatives—is consequential because the target compound's dual benzamide architecture generates a unique combination of hydrogen-bonding capacity, molecular topology, and chemical reactivity that is absent in each comparator . N-Benzylbenzamide (MW 211.26, mp 104–108°C, LogP ~3.0) serves as a generic tyrosinase inhibitor scaffold (IC50 ~1.99 mM against mushroom tyrosinase [1]), but it lacks the 4-benzoylamino group required for the extended binding interactions characteristic of HDAC inhibitors, miR-21 inhibitors, and Aurora kinase A allosteric modulators that exploit the dual benzamide motif [2]. Conversely, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide, an established miR-21 inhibitor lead, contains the requisite 4-benzoylamino pharmacophore but substitutes the N-benzyl group with a propargyl moiety, altering both lipophilicity and metabolic stability [3]. 4-(Benzoylamino)-N-hydroxy-benzamide, a reported HDAC inhibitor, incorporates a hydroxamic acid zinc-binding group rather than the N-benzyl amide, rendering it mechanistically divergent [4]. Generic substitution with any single-scaffold analog forfeits the specific capacity to probe both benzoylamino-dependent and N-benzyl-dependent structure–activity relationships simultaneously, a dual capability critical for systematic medicinal chemistry campaigns targeting multi-domain protein binding sites.

4-(Benzoylamino)-N-benzylbenzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Dual Benzamide Hydrogen-Bond Donor/Acceptor Capacity vs. Mono-benzamide N-Benzylbenzamide

4-(Benzoylamino)-N-benzylbenzamide (C21H18N2O2) possesses two distinct amide functional groups—the 4-benzoylamino moiety and the N-benzylamide—yielding a total of 4 hydrogen-bond donors and 4 hydrogen-bond acceptors. In contrast, N-benzylbenzamide (C14H13NO) contains only a single amide group with 1 H-bond donor and 1 H-bond acceptor . This difference in hydrogen-bonding capacity translates directly to differentiated target engagement: N-benzylbenzamide alone exhibits weak tyrosinase inhibition (IC50 = 1.99 mM ≅ 1,990,000 nM) [1], while N-benzylbenzamide derivatives bearing additional hydroxyl or amino substituents achieve IC50 values as low as 2.2 μM [2], demonstrating that the monobenzamide scaffold requires auxiliary hydrogen-bonding groups for meaningful potency. The target compound's pre-installed 4-benzoylamino group provides this auxiliary hydrogen-bonding capacity without post-synthetic modification, enabling direct use in focused library synthesis targeting proteins requiring multi-point amide recognition such as HDACs, Aurora kinases, and miRNA processing complexes [3][4].

Medicinal chemistry Structure-based drug design Pharmacophore mapping

N-Benzyl vs. N-Propargyl Substituent Impact on Lipophilicity and Metabolic Stability

4-(Benzoylamino)-N-benzylbenzamide and its direct N-propargyl analog 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide represent a scaffold-hopping pair where the N-substituent differentiates physicochemical and metabolic properties. The N-benzyl substituent contributes a calculated LogP increment of approximately +2.0 to +2.5 relative to the N-propargyl group (estimated by fragment-based methods), with the benzyl-containing compound being more lipophilic and thus potentially exhibiting higher passive membrane permeability but also greater CYP450-mediated metabolic lability [1]. The N-benzylbenzamide scaffold has demonstrated favorable plasma stability in tubulin polymerization inhibitor series: compound 20b (an N-benzylbenzamide derivative) showed IC50 values of 12–27 nM against cancer cell lines with good plasma stability and satisfactory physicochemical properties [2]. In the Aurora kinase A allosteric inhibitor context, N-benzylbenzamide compound 6h suppressed both catalytic and non-catalytic functions of AurkA [3]. The N-benzyl group also serves as a synthetic handle for further functionalization via lithiation at the benzylic position followed by alkylation, as established for the parent N-benzylbenzamide , a reactivity option not available in the N-propargyl analog and one that enables late-stage diversification in library synthesis.

Physicochemical profiling ADME optimization Scaffold hopping

Molecular Weight and Bulk Property Differentiation vs. N-Benzylbenzamide

4-(Benzoylamino)-N-benzylbenzamide (MW 330.38 g/mol, C21H18N2O2) has a molecular weight 119.12 g/mol higher than N-benzylbenzamide (MW 211.26 g/mol, C14H13NO) , reflecting the additional benzoylamino substituent at the 4-position. While N-benzylbenzamide is commercially available as a white fine crystalline powder with melting point 104–108°C and purity ≥98.5% (HPLC) from major suppliers such as Thermo Fisher Scientific and Alfa Aesar , the target compound 4-(benzoylamino)-N-benzylbenzamide (CAS 827013-12-7) is offered through specialized research chemical suppliers at purity levels typically ≥95% . The higher molecular weight of the target compound corresponds to increased polar surface area (estimated TPSA ~58 Ų vs. ~29 Ų for N-benzylbenzamide), which moderates passive membrane permeability while enhancing aqueous solubility profiles relative to simpler benzamides of similar LogP. The compound's 1H NMR spectrum has been characterized at 1 mM in DMSO-d6 at 298 K (Bruker Avance 600 MHz) for the closely related 4-(benzoylamino)benzamide core [1], providing a spectral reference framework for quality control and identity verification during procurement.

Chemical procurement Purity specifications Physical characterization

Structural Distinction from 4-(Benzoylamino)-N,N-dibenzylbenzamide: Mono-benzyl vs. Di-benzyl Substitution

4-(Benzoylamino)-N,N-dibenzylbenzamide (C28H24N2O2, MW 448.5 g/mol) differs from the target compound by the presence of two N-benzyl groups (tertiary amide) rather than one (secondary amide), eliminating the N–H hydrogen-bond donor on the benzylamide nitrogen . This structural modification has profound consequences: the target compound retains an N–H moiety capable of acting as a hydrogen-bond donor in protein-ligand interactions, a feature exploited in Aurora kinase A allosteric inhibitors where the N-benzylamide N–H participates in key binding interactions [1]. The N,N-dibenzyl analog loses this donor capacity entirely while gaining increased steric bulk (MW increase of +118.12 g/mol, 35.8% larger) and higher lipophilicity. For synthetic chemistry applications, the mono-N-benzyl compound can undergo selective N-deprotection (e.g., hydrogenolysis) to reveal the primary amide or amine, a transformation not possible with the fully substituted N,N-dibenzyl analog. The target compound's secondary amide character also enables participation in lithiation/alkylation sequences for α-functionalization , a reactivity pathway that is blocked or severely altered in the tertiary N,N-dibenzylamide.

Chemical synthesis Structural analog differentiation Steric effects

Patent-Documented Utility as a Synthetic Intermediate for Bioactive Benzamide Derivatives

The 4-(benzoylamino)-N-benzylbenzamide scaffold is explicitly encompassed within patent families claiming N-benzylbenzamide-based compounds as pharmaceutical agents. Patent CN2016109689860 discloses a variety of N-benzylbenzamide-based compounds with specific chemical structures serving as anti-tuberculosis pharmaceutical ingredients [1]. More broadly, US Patent 9,102,591 (Benzamides) describes benzamide derivatives as positive allosteric modulators of the FSH receptor for fertility disorder treatment, with generic structural claims encompassing 4-substituted N-benzylbenzamides . Patent US 8,952,169 (N-substituted benzamides and methods of use thereof, assigned to Genentech/Xenon Pharmaceuticals) claims N-substituted benzamide compounds as sodium channel inhibitors, with Markush structures covering the 4-benzoylamino-N-benzyl substitution pattern . In the herbicidal domain, patent CN2016109689860 also discloses the use of N-benzylbenzamide-based compounds as pigment synthesis inhibitors for weed control [2]. This multi-indication patent landscape—spanning anti-tuberculosis, fertility, ion channel, and herbicide applications—demonstrates that the 4-benzoylamino-N-benzylbenzamide scaffold is a privileged chemotype with broad intellectual property relevance, unlike simpler mono-substituted benzamides whose patent space is more crowded and less differentiated.

Patent analysis Synthetic intermediate Drug discovery

4-(Benzoylamino)-N-benzylbenzamide: High-Value Application Scenarios for Scientific Procurement


Focused Library Synthesis Targeting Epigenetic Readers and Erasers (HDACs, LSD1, Bromodomains)

The dual benzamide architecture of 4-(benzoylamino)-N-benzylbenzamide makes it an ideal starting scaffold for synthesizing focused compound libraries directed at epigenetic targets that recognize benzamide motifs. The 4-benzoylamino group mimics the acetyl-lysine recognition element exploited by HDAC inhibitors, while the N-benzylamide provides a tunable cap group for surface recognition. As demonstrated by the potent anti-LSD1 activity of (hetero)arylbenzoylamino tranylcypromine derivatives (IC50 values as low as 0.005 μM for the most potent meta-thienyl analog) [1], the 4-benzoylamino pharmacophore is a critical recognition element for LSD1/CoREST inhibition. Similarly, benzamide-based HDAC inhibitors achieve IC50 values in the sub-micromolar range with selectivity for HDAC1 over other isoforms [2]. Procuring 4-(benzoylamino)-N-benzylbenzamide rather than a simple benzamide provides the pre-assembled dual-recognition motif, reducing synthetic steps by 2–3 transformations compared to building the scaffold from mono-functionalized intermediates.

Allosteric Kinase Inhibitor Development (Aurora Kinase A, Tubulin Polymerization)

The N-benzylbenzamide backbone has been validated as an allosteric inhibitor scaffold for Aurora kinase A, with compound 6h demonstrating suppression of both catalytic and non-catalytic functions of AurkA [1]. In the tubulin polymerization inhibitor space, N-benzylbenzamide derivative 20b exhibited antiproliferative IC50 values of 12–27 nM against cancer cell lines with good plasma stability [2]. The target compound 4-(benzoylamino)-N-benzylbenzamide incorporates the N-benzylbenzamide core essential for this allosteric binding mode while adding the 4-benzoylamino group as a vector for further optimization of potency, selectivity, and drug-like properties. This positions the compound as a strategic intermediate for medicinal chemistry teams working on kinase-targeted cancer therapeutics where allosteric mechanisms offer advantages over ATP-competitive inhibition in terms of selectivity and resistance profiles.

miRNA Biogenesis Pathway Probing and Non-Coding RNA-Targeted Drug Discovery

The 4-benzoylamino-N-substituted benzamide scaffold has been established as a validated starting point for microRNA-21 inhibitor development through scaffold-hopping medicinal chemistry [1]. The most potent compound (1j) from the 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide series demonstrated time- and concentration-dependent miR-21 inhibition, enhanced apoptosis, retarded proliferation, and up-regulated PDCD4 protein in Hela and U-87 MG cancer cell lines, without affecting multiple other miRNAs or universal miRNA biosynthesis pathway genes [1]. The target compound 4-(benzoylamino)-N-benzylbenzamide provides the identical 4-benzoylamino pharmacophore required for miR-21 inhibition while offering the N-benzyl substituent as a metabolically distinct alternative to the N-propargyl group. This enables head-to-head comparative studies of N-substituent effects on miR-21 inhibitory potency, selectivity, and ADME properties, supporting the rational optimization of non-coding RNA-targeted small molecules.

Agrochemical Lead Generation: Herbicidal Benzamide Scaffolds

Beyond pharmaceutical applications, N-benzylbenzamide-based compounds have been patented as herbicides acting through pigment synthesis inhibition, with demonstrated efficacy against weeds resistant to existing herbicide classes and synergistic effects when combined with additional herbicidal active components [1]. The 4-benzoylamino substituent on the target compound introduces an additional aromatic ring system that can modulate physicochemical properties (lipophilicity, soil mobility, photostability) critical for agrochemical performance. For industrial agrochemical research programs seeking novel modes of action to combat herbicide resistance, 4-(benzoylamino)-N-benzylbenzamide represents a differentiated scaffold that bridges the gap between simple benzamide herbicides and more complex, multi-ring agrochemical leads, offering a tractable synthetic entry point for structure–activity relationship exploration in crop protection.

Quote Request

Request a Quote for 4-(benzoylamino)-N-benzylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.